![molecular formula C25H20ClN3O4S B2802691 N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-79-0](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 493.96. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
The compound N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is part of a broader class of compounds that have been explored for various chemical syntheses and derivatizations. For instance, the reactions of anthranilamide with isocyanates have been studied to synthesize derivatives such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These processes involve the use of different conditions, including direct reflux in methanol and stirring at room temperature in acetonitrile, to achieve the desired cyclization and subsequent derivatization (Chern et al., 1988)[https://consensus.app/papers/reactions-anthranilamide-isocyanates-synthesis-chern/8a1e60e06e2c54c59066fc0e44c3dc83/?utm_source=chatgpt].
Crystal Structure and Biological Studies
The crystal structure and biological activities of related derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been characterized. These compounds have shown potential in biological studies, including antioxidant and antibacterial activities, highlighting their significance in medicinal chemistry research (Karanth et al., 2019)[https://consensus.app/papers/structure-hirshfeld-surfaces-studies-karanth/ca68ceb69c2c514ab5c06a9cf71cdd0e/?utm_source=chatgpt].
Antimicrobial Agents
Synthesis and characterization of new quinazolines as potential antimicrobial agents have been a key area of study. Compounds synthesized from similar precursors have been evaluated for their antibacterial and antifungal activities, demonstrating the relevance of these chemical structures in developing new therapeutic agents (Desai et al., 2007)[https://consensus.app/papers/synthesis-characterization-quinazolines-potential-desai/ba1f3751497d548ea5c00fda8598ae95/?utm_source=chatgpt].
Anticancer Agents
The reactivity of 3-amino-3H-quinazolin-4-one derivatives towards electrophilic and nucleophilic reagents has been explored, with some prepared compounds showing selective anticancer activity. This area of research underscores the potential of such compounds in the development of targeted cancer therapies (Abdel-Rahman, 2006)[https://consensus.app/papers/reactivity-3amino3hquinazolin4one-derivatives-towards-abdelrahman/1b8f7fa57cd8597982296a652e69e7c1/?utm_source=chatgpt].
Diuretic Agents
Research into novel quinazolinone derivatives as diuretic agents has highlighted the potential of these compounds in medical applications beyond their antimicrobial and anticancer properties. The study of different heterocyclic combinations and their effects on diuretic activity contributes to the broader understanding of their pharmacological applications (Maarouf et al., 2004)[https://consensus.app/papers/synthesis-evaluation-novel-quinazolinone-derivatives-maarouf/9f39d1e148225c43b2829f5e7d2b1715/?utm_source=chatgpt].
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid with N-[2-(4-chlorophenyl)ethyl]amine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "N-[2-(4-chlorophenyl)ethyl]amine", "benzoyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid and N-[2-(4-chlorophenyl)ethyl]amine in a suitable solvent and heat the mixture to reflux temperature for several hours.", "Step 2: Cool the reaction mixture and filter the resulting solid product.", "Step 3: Dissolve the solid product in a suitable solvent and add benzoyl chloride dropwise with stirring.", "Step 4: Heat the reaction mixture to reflux temperature for several hours and then cool and filter the resulting solid product.", "Step 5: Purify the final product by recrystallization or chromatography." ] } | |
Numéro CAS |
688055-79-0 |
Nom du produit |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Formule moléculaire |
C25H20ClN3O4S |
Poids moléculaire |
493.96 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(33-14-32-21)12-20(19)28-25(29)34/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,34) |
Clé InChI |
ZRQPFHNHLSRAQN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



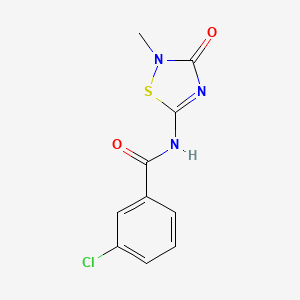
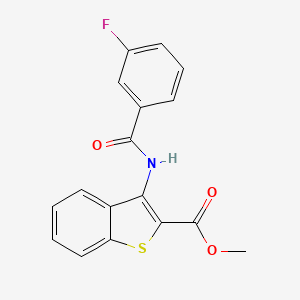
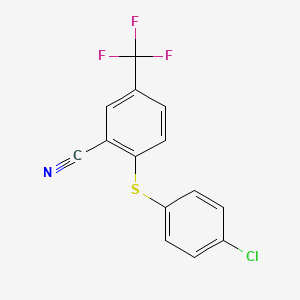
![1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2802611.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)
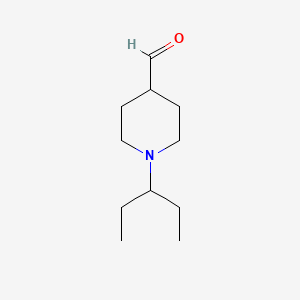

![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

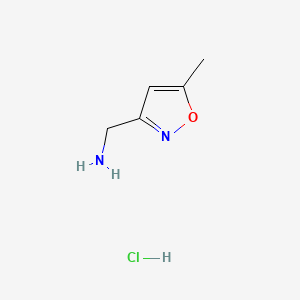
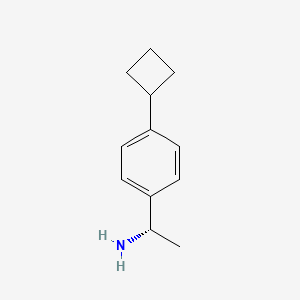
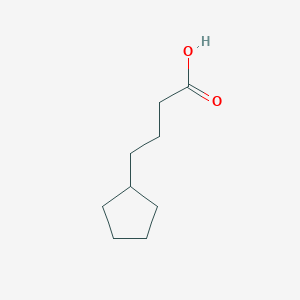
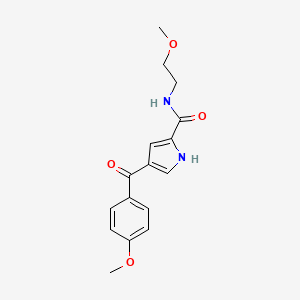
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)